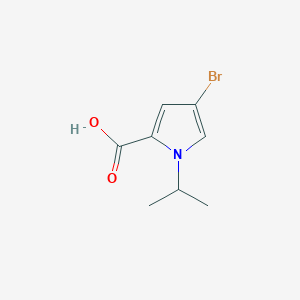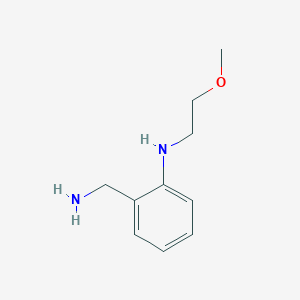
2-(aminomethyl)-N-(2-methoxyethyl)aniline
説明
The compound is an aniline derivative. Aniline is a primary amine that consists of a benzene ring attached to an amino group. In this case, it seems like there are additional functional groups attached to the molecule, specifically a methoxyethyl group and an aminomethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (from the aniline) with an amino group and a methoxyethyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Anilines can undergo a variety of reactions, including acylation, alkylation, and diazotization . The presence of additional functional groups may influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Anilines are typically colorless to pale yellow liquids or solids at room temperature, and they have a characteristic odor .科学的研究の応用
NO Scavenging and Chemical Stability
Aniline derivatives, like N1‐acetyl‐5‐methoxykynuramine (AMK), a melatonin metabolite, demonstrate peculiar types of NO scavenging activities, contrasting with other tryptophan metabolites. These compounds can prevent the formation of unstable nitrosamines by cyclizing to cinnolinone, thereby avoiding mutagenic and carcinogenic adducts formation. This peculiar behavior underscores the potential of specific aniline derivatives in biological systems where NO scavenging and chemical stability are crucial (Hardeland et al., 2007).
Ozonation and Environmental Applications
The ozonation of anilines, representative of aromatic amines used in dyestuffs, plastics, pesticides, and pharmaceuticals, has been studied for their reactivity towards ozone. This process is essential for environmental applications, such as water treatment, where the degradation of potentially harmful organic compounds is necessary. The study provides insights into the kinetics, stoichiometry, and pathways of aniline ozonation, which can be relevant for designing more efficient wastewater treatment processes (Tekle-Röttering et al., 2016).
Interactions with 2-Alkoxyethanols
The study of binary mixtures of aniline and o-anisidine with 2-alkoxyethanols at 303.15 K explored the physical properties and interactions indicative of specific interactions between the amino group of anilines and the hydroxyl group of 2-alkoxyethanols. Such interactions are crucial for understanding the solvation and mixing behaviors of aniline derivatives in various solvents, which can have implications for their use in chemical syntheses and formulations (Kumar & Jeevanandham, 2012).
Polymerization and Material Science
The electropolymerization of 2-methoxyaniline and its kinetics in producing polymers with phenazinic units at low monomer concentrations highlights the potential of aniline derivatives in material science, particularly in the synthesis of conductive polymers. These findings have implications for the development of electronic materials, coatings, and other applications where the electrical properties of polymers are of interest (Viva et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(aminomethyl)-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-6-12-10-5-3-2-4-9(10)8-11/h2-5,12H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMXFRSKGTYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-(2-methoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



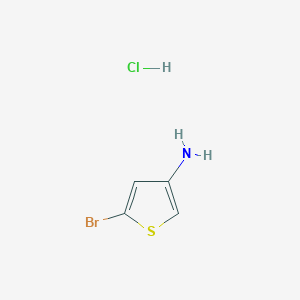
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
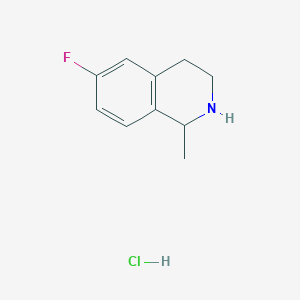
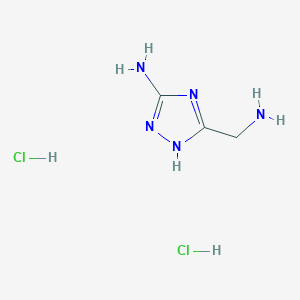
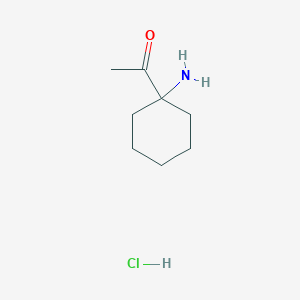

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)
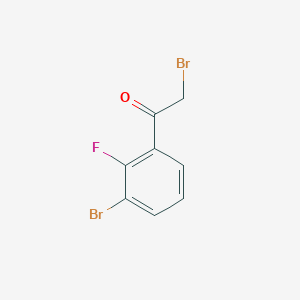
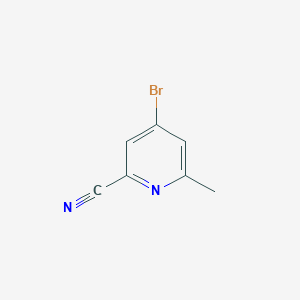
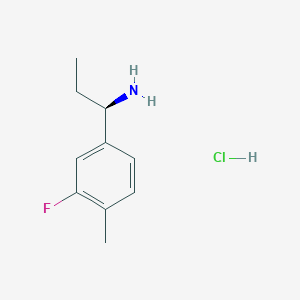
![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
